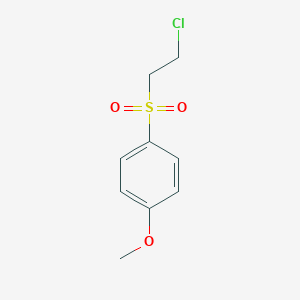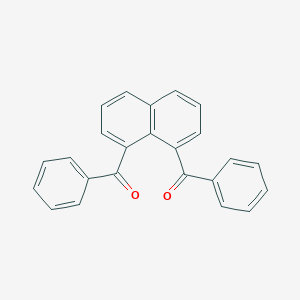
1,1-Dicyclopropylethanol
Vue d'ensemble
Description
1,1-Dicyclopropylethanol (DCPA) is an organic compound with a wide range of applications in the fields of science and technology. It is a cyclic ether that is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. DCPA has also been used in the synthesis of polymers, resins, and other materials. Additionally, it has been used in various scientific research and laboratory experiments.
Applications De Recherche Scientifique
1-Methylcyclopropene (1-MCP) as an Ethylene Inhibitor
1-MCP is widely studied for its ability to inhibit ethylene action in plants, which is beneficial for preserving the postharvest quality of fruits, vegetables, and floricultural crops. It prevents ethylene effects across a range of horticultural products, thereby delaying ripening and senescence processes. This property makes it a valuable tool for extending the shelf life of perishable goods (Blankenship & Dole, 2003).
Applications in Fruit and Vegetable Preservation
Research indicates that the use of 1-MCP can significantly impact the postharvest life of various fruits and vegetables. It has been used as a commercial technology to improve product quality and as a research tool to investigate the role of ethylene in ripening and senescence (Watkins, 2006).
Modeling Diffusion-Adsorption Kinetics
Studies have also focused on modeling the kinetics of adsorption of 1-MCP in apple fruit and non-target materials found in storage rooms. Such research is pivotal for optimizing the application of ethylene inhibitors in commercial settings (Ambaw et al., 2010).
Orientations Futures
The future directions in the study and application of “1,1-Dicyclopropylethanol” or similar compounds could involve the design of new multicomponent strategies for the rapid synthesis of biologically relevant heterocycles . This could lead to the development of new therapeutic agents or industrial chemicals .
Propriétés
IUPAC Name |
1,1-dicyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDTXNAECZPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498147 | |
| Record name | 1,1-Dicyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18895-50-6 | |
| Record name | 1,1-Dicyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)









![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)